Diazoxon

Vue d'ensemble

Description

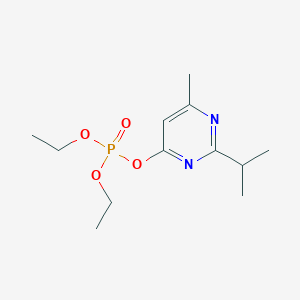

Diazoxon is an organophosphorus compound known for its role as a metabolite of diazinon, a widely used pesticide. Chemically, it is identified as diethyl 2-isopropyl-6-methylpyrimidin-4-yl phosphate. This compound is of significant interest due to its higher toxicity compared to its parent compound, diazinon .

Applications De Recherche Scientifique

Diazoxon has several applications in scientific research, including:

Mécanisme D'action

Target of Action

Diazoxon primarily targets acetylcholinesterase (AChE) , an enzyme that breaks down the neurotransmitter acetylcholine (ACh) into choline and an acetate group . AChE plays a crucial role in the nervous system by terminating synaptic transmission .

Mode of Action

This compound functions as an AChE inhibitor . By inhibiting AChE, this compound causes an abnormal accumulation of ACh in the synaptic cleft . This accumulation disrupts normal neurotransmission within the nervous system .

Biochemical Pathways

The enzymatic degradation of this compound is found to be more effective than physicochemical methods for its complete clean-up from contaminated environments . A variety of this compound-degrading enzymes, such as hydrolase, acid phosphatase, laccase, cytochrome P450, and flavin monooxygenase, play a crucial role in the biodegradation of this compound . The specific transformations depend, in part, on the structure of the group attached to the phosphosulfur portion of the molecule .

Pharmacokinetics

This compound can be transformed to this compound via oxidation in the liver . This conversion is performed by the liver microsomal enzyme system and requires O2 and NADPH . The compounds IMHP, DEP, and DETP, which are water-soluble, can be excreted in urine .

Result of Action

The inhibition of AChE by this compound leads to a range of physiological effects. These include eye watering, drooling or runny nose, loss of appetite, vomiting, intense coughing, abdominal pain, or even stiffness in various muscles/paralysis . Other physiological effects include pinpoint pupils, increased heart rate, seizures, or even coma .

Action Environment

The continuous application of this compound in agricultural activities has caused both ecological risk and biological hazards in the environment . This compound can be degraded via physical and chemical methods such as photocatalysis, adsorption, and advanced oxidation . The microbial degradation of this compound is found to be more effective than physicochemical methods for its complete clean-up from contaminated soil and water environments .

Analyse Biochimique

Biochemical Properties

Diazoxon plays a significant role in biochemical reactions. It interacts with enzymes such as phosphotriesterase (PTE), which is one of the most effective ways of degrading organophosphorus pesticides . The catalytic efficiency of PTE depends on the structural features of substrates like this compound .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily mediated by cytochrome P450, which is involved in the oxidation and hydrolysis of phase I metabolism . This compound influences cell function by interacting with this enzyme .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and enzyme inhibition or activation . It undergoes enzymatic hydrolysis by PTE, initiating the nucleophilic attack of the bridging-OH− on the phosphorus center .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Approximately 89% of this compound is removed within 7 days and is not observed after 13 days . This indicates the product’s stability and degradation over time .

Metabolic Pathways

This compound is involved in metabolic pathways mediated by cytochrome P450 . It interacts with this enzyme, leading to oxidation and hydrolysis in phase I metabolism .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Diazoxon is typically synthesized through the oxidation of diazinon. This process can be achieved using various oxidizing agents such as hydrogen peroxide or sodium periodate under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes where diazinon is exposed to oxidizing agents in reactors designed to handle the exothermic nature of the reaction. The process is monitored to ensure the complete conversion of diazinon to this compound while minimizing the formation of by-products .

Analyse Des Réactions Chimiques

Types of Reactions: Diazoxon undergoes several types of chemical reactions, including:

Hydrolysis: this compound can be hydrolyzed to form diethyl phosphate and 2-isopropyl-6-methyl-4-pyrimidinol.

Oxidation: Further oxidation of this compound can lead to the formation of various oxidative by-products.

Substitution: this compound can participate in nucleophilic substitution reactions, particularly with nucleophiles like hydroxide ions.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in aqueous solutions with a pH range of 7-9 at ambient temperatures.

Oxidation: Utilizes oxidizing agents such as hydrogen peroxide or ozone under controlled conditions.

Substitution: Involves nucleophiles like hydroxide ions in basic aqueous solutions.

Major Products Formed:

Comparaison Avec Des Composés Similaires

- Parathion

- Malathion

- Tetrachlorvinphos

- Chlorpyrifos (metabolized to chlorpyrifos oxon)

- Dichlorvos (metabolized to dichlorvos oxon)

Propriétés

IUPAC Name |

diethyl (6-methyl-2-propan-2-ylpyrimidin-4-yl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N2O4P/c1-6-16-19(15,17-7-2)18-11-8-10(5)13-12(14-11)9(3)4/h8-9H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBLJFQYCTRKKKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)OC1=NC(=NC(=C1)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5037523 | |

| Record name | Diazoxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

962-58-3 | |

| Record name | Diazoxon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=962-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diazoxon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000962583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diazoxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIAZOXON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FX08D2L1U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

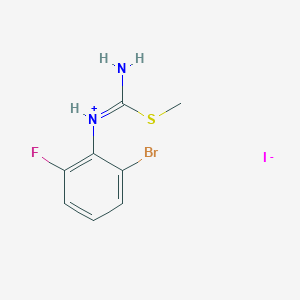

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(4-Aminophenyl)propan-2-yl]phenol](/img/structure/B46601.png)

![[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B46612.png)